![molecular formula C46H48N2O6 B12813170 5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol CAS No. 6974-00-1](/img/structure/B12813170.png)
5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 40262 is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for NSC 40262 would typically involve scaling up the laboratory synthesis processes to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 40262 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving NSC 40262 include oxidizing agents, reducing agents, and catalysts. These reagents facilitate the desired chemical transformations, leading to the formation of major products.
Major Products Formed: The major products formed from the reactions of NSC 40262 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
NSC 40262 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions. In biology, it has potential applications in studying cellular processes and mechanisms. In medicine, NSC 40262 is being investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of NSC 40262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular targets and pathways involved in the action of NSC 40262 are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: NSC 40262 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or properties. These comparisons help in understanding the distinct features and potential advantages of NSC 40262 over other compounds.
Uniqueness: The uniqueness of NSC 40262 lies in its specific chemical structure and properties, which make it suitable for various applications. Its ability to undergo different chemical reactions and its potential therapeutic effects are some of the factors that set it apart from other similar compounds.
Conclusion
NSC 40262 is a compound with significant potential in various fields of scientific research Its unique properties and wide range of applications make it an important subject of study
Eigenschaften
CAS-Nummer |
6974-00-1 |
|---|---|
Molekularformel |
C46H48N2O6 |
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
3-methyl-8-(2-phenylethyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(2-phenylethyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-25(2)35-31-21-27(5)37(43(51)39(31)33(41(49)45(35)53)23-47-19-17-29-13-9-7-10-14-29)38-28(6)22-32-36(26(3)4)46(54)42(50)34(40(32)44(38)52)24-48-20-18-30-15-11-8-12-16-30/h7-16,21-26,49-54H,17-20H2,1-6H3 |
InChI-Schlüssel |
IOMXQZQZJSROPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCC3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCCC6=CC=CC=C6)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



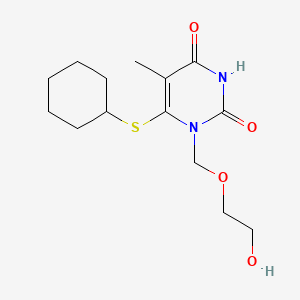

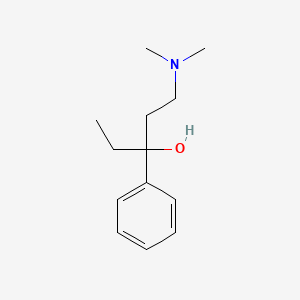

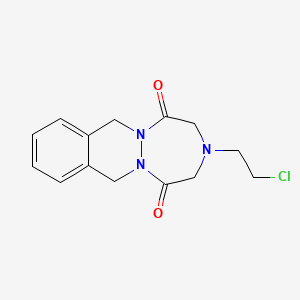
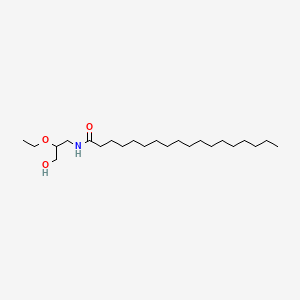
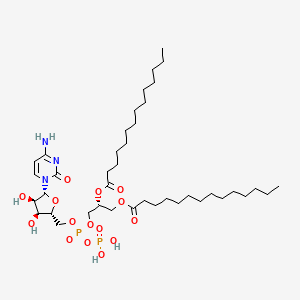
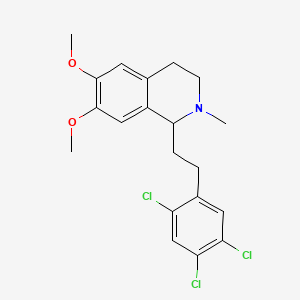
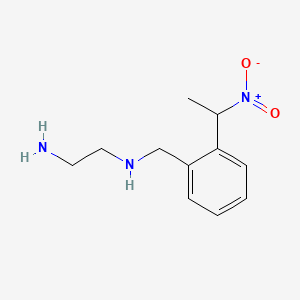

![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)

